molecular formula C8H17NOS B1527046 N-butylidene-2-methylpropane-2-sulfinamide CAS No. 842121-00-0

N-butylidene-2-methylpropane-2-sulfinamide

Cat. No.: B1527046
CAS No.: 842121-00-0
M. Wt: 175.29 g/mol
InChI Key: ZBFJREMTWBYHFO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butylidene-2-methylpropane-2-sulfinamide is a chiral N-tert-butanesulfinyl aldimine that serves as a critical synthetic intermediate for the asymmetric synthesis of enantiomerically pure amines. Its core research value lies in its role as a versatile chiral ammonia equivalent, allowing researchers to install a primary amine group with high stereocontrol. The mechanism of action involves diastereoselective nucleophilic addition to the chiral sulfinyl imine carbon-nitrogen double bond. Nucleophiles, such as Grignard reagents, organolithium compounds, and organozinc reagents, add across the imine bond with high diastereoselectivity, controlled by the tert-butanesulfinyl group acting as a chiral auxiliary . Following the nucleophilic addition, the resulting sulfinamide intermediate can be readily deprotected under mild acidic conditions, typically with hydrochloric acid, to cleave the sulfinyl group and liberate the desired chiral amine without racemization . This compound is particularly valuable for constructing chiral homoallylic amines in one-pot procedures and for the synthesis of complex nitrogen-containing heterocycles . It is a key building block in pharmaceutical research for the development of active compounds, including applications in the synthesis of molecules with potential antihistamine activity, as demonstrated in routes toward drugs like cetirizine . This product is intended for research applications in laboratory settings and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

(NE)-N-butylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJREMTWBYHFO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of tert-Butanesulfinamide with Butyraldehyde

The classical and most direct approach to prepare N-butylidene-2-methylpropane-2-sulfinamide involves the condensation of (S)-tert-butanesulfinamide with butyraldehyde under mild base catalysis.

  • Reagents and Conditions:

    • (S)-tert-butanesulfinamide (1.5 equiv)
    • Butyraldehyde (1.0 equiv)
    • Base: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) found to be effective
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Room temperature
    • Reaction time: 5–15 hours depending on conditions
  • Mechanism: The reaction proceeds via nucleophilic attack of the sulfinamide nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine linkage. DBU acts as a base to facilitate the condensation.

  • Yields and Selectivity: Using DBU in DMF, the reaction affords the sulfinyl imine in good yields (~75%) with high stereoselectivity due to the chiral sulfinamide auxiliary.

Parameter Optimal Condition Notes
Base DBU Superior to N-methylmorpholine or DABCO
Solvent DMF THF also effective
Temperature Room temperature No product formation without base
Reaction Time 5 hours Complete conversion observed
Yield ~75% Confirmed by 1H NMR and TLC

One-Pot Synthesis Using Organometallic Reagents and Sulfur Dioxide Surrogates

An alternative approach involves the use of organometallic reagents (e.g., n-butyllithium or Grignard reagents) combined with sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) to generate sulfinamides, which can then be converted to sulfinyl imines.

  • Procedure Overview:

    • Addition of an organometallic reagent to DABSO in anhydrous THF at low temperature.
    • Introduction of sulfuryl chloride (SOCl2) to form sulfinyl chloride intermediates.
    • Reaction with a primary amine or sulfinamide to yield sulfinamides.
    • Subsequent condensation with aldehydes to form sulfinyl imines.
  • Advantages:

    • Enables synthesis of diverse sulfinamides under mild conditions.
    • Allows incorporation of various alkyl or aryl groups.
    • One-pot process reduces purification steps.
  • Example Conditions:

    • Organometallic reagent: n-butyllithium or Grignard reagent (1 equiv)
    • DABSO: 0.5–0.6 equiv
    • SOCl2: 1.1 equiv
    • Triethylamine: 1.5 equiv
    • Amine: 1.5 equiv
    • Solvent: THF
    • Temperature: 0 °C to room temperature
    • Reaction time: 30 min to 1 hour per step
  • Yields: Reported yields for sulfinamide formation are generally high, with subsequent imine formation proceeding efficiently.

Large-Scale Asymmetric Synthesis of tert-Butanesulfinamide Derivatives

A technical process development study has demonstrated a scalable, green synthesis of chiral tert-butanesulfinamide derivatives, which are key intermediates for preparing sulfinyl imines like this compound.

  • Key Steps:

    • Preparation of a chiral sulfinyl transfer agent based on a phenol backbone.
    • Selective cleavage of S–N and S–O bonds using tert-butylmagnesium chloride and lithium bis(trimethylsilyl)amide (LHMDS).
    • Purification by aqueous washes and vacuum distillation to minimize racemization.
    • Final condensation with aldehydes under mild conditions to form sulfinyl imines.
  • Process Highlights:

    • High diastereomeric ratios (>98:2 dr) and enantiomeric ratios (>99:1 er).
    • Mild temperatures (-10 to -15 °C) to prevent racemization.
    • Use of sodium hydrogen phosphate washes to maintain neutral pH during workup.
    • Recovery and reuse of chiral templates to improve sustainability.
  • Yields: Overall yields for sulfinamide intermediates are in the range of 85–94%, with high stereochemical purity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Stereoselectivity Scale Notes
Condensation with Butyraldehyde (S)-tert-butanesulfinamide, DBU, DMF, RT ~75 High (chiral auxiliary) Lab scale Simple, mild, base-catalyzed
Organometallic + DABSO One-Pot Synthesis n-BuLi or Grignard, DABSO, SOCl2, Et3N, THF High Moderate to high Lab scale Versatile, multi-step one-pot
Large-Scale Asymmetric Process Chiral sulfinyl transfer agent, t-BuMgCl, LHMDS, aqueous washes 85–94 >98:2 dr, >99:1 er Multi-kilogram Industrially scalable, green process

Research Findings and Notes

  • The use of (S)-tert-butanesulfinamide as a chiral auxiliary is crucial for obtaining high stereoselectivity in the imine products.
  • DBU is superior to other bases such as N-methylmorpholine or DABCO for promoting the condensation reaction at room temperature without side reactions.
  • The organometallic/DABSO method provides a flexible route to sulfinamides but requires careful control of moisture and temperature.
  • Large-scale processes emphasize mild conditions, pH control, and recovery of reagents to minimize racemization and decomposition.
  • Analytical techniques such as HPLC, NMR, and Karl Fischer titration are essential for monitoring purity, stereochemistry, and water content during synthesis and workup.

Chemical Reactions Analysis

Types of Reactions: N-butylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides are common products.

  • Reduction: The reduction of the compound can yield amines.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

N-butylidene-2-methylpropane-2-sulfinamide is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes, influencing their activity and leading to the formation of specific products. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfinamide Derivatives

Compound Name Key Substituents Synthesis Conditions Applications/Properties References
(S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide 3,6-Dibromopyridine, methylene DMF, 1,4-dioxane, -78°C, 3h reaction Intermediate for bioactive molecule synthesis
(S)-N-((3,5-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide 3,5-Dibromopyridine, methylene DCM, CuSO₄, 15h reaction Chiral ligand in asymmetric catalysis
(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide Dichloro, phenylsulfonyl, ethyl Not specified (crystallography data) Bioactive intermediate (β-amino sulfone)
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide tert-Butyldimethylsilyl (TBS) ether Commercial synthesis (Parchem) Protecting group for alcohols in synthesis

Detailed Comparative Analysis

Electronic and Steric Effects

  • Brominated Pyridine Derivatives ():
    The 3,6- and 3,5-dibromopyridine substituents introduce electron-withdrawing effects, enhancing electrophilicity at the imine carbon. This increases reactivity in nucleophilic additions, making these compounds effective in synthesizing chiral amines. The steric bulk of bromine atoms may also influence diastereoselectivity.
  • Phenylsulfonyl-Dichloro Derivative (): The dichloro and phenylsulfonyl groups create a highly electron-deficient β-amino sulfone framework. This structure is pivotal in medicinal chemistry, as β-amino sulfones exhibit antiviral and anticancer activities.
  • TBS-Protected Derivative ():
    The tert-butyldimethylsilyl (TBS) group enhances lipophilicity and stability, making the compound suitable for protecting alcohol functionalities in multi-step syntheses.

Research Findings and Implications

  • Reactivity Trends : Brominated derivatives exhibit higher reactivity in cross-coupling reactions compared to alkyl-substituted analogues due to enhanced electrophilicity .
  • Crystallographic Insights : SHELX software () is frequently employed to resolve crystal structures of sulfinamide derivatives, aiding in stereochemical assignments. For example, the dichloro-phenylsulfonyl derivative’s crystal structure () reveals a twisted conformation that stabilizes via intramolecular hydrogen bonding.
  • Chiral Induction : The tert-butylsulfinamide group in all compounds consistently induces high enantiomeric excess (ee) in asymmetric syntheses, though steric variations (e.g., TBS vs. bromine) modulate selectivity .

Biological Activity

N-butylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide that plays a significant role in asymmetric synthesis and has garnered attention for its biological activity. This compound is primarily utilized as a chiral auxiliary in the synthesis of various biologically active molecules, enhancing the stereochemical outcomes of reactions. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound is characterized by its sulfinamide functional group, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form sulfoxides and sulfones, or reduced to yield corresponding amines. Its ability to act as a chiral auxiliary is crucial for influencing the stereochemistry of reactions, making it valuable in synthesizing enantiomerically pure compounds.

Summary of Chemical Reactions

Reaction Type Products Common Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAminesLithium aluminum hydride, sodium borohydride
SubstitutionVarious derivativesGrignard reagents, organolithium compounds

Biological Applications

This compound has been extensively studied for its applications in biological research. It is particularly noted for its role in the synthesis of biologically active molecules that are essential for understanding enzyme mechanisms and protein interactions . The compound's utility extends to the pharmaceutical industry, where it aids in producing specialty chemicals and advanced materials.

Case Studies

  • Synthesis of N-Heterocycles : A review highlighted the use of tert-butanesulfinamide (related compound) in constructing diverse N-heterocycles through sulfinimine intermediates. This methodology has facilitated access to structurally varied piperidines and pyrrolidines, which are prevalent in natural products and therapeutics .
  • Enzyme Inhibition Studies : Research has shown that sulfinamides can serve as effective inhibitors for various enzymes. For instance, studies on azumamides derived from sulfinamides have demonstrated their potential as selective HDAC inhibitors with IC50 values ranging from 14 to 67 nM against specific HDAC isoforms .

Research Findings

Recent studies emphasize the importance of stereochemistry in the biological activity of sulfinamides. Modifications in the structure can significantly alter their inhibitory effects on enzymes. For example, research indicates that certain structural modifications lead to enhanced potency against specific HDAC isoforms while reducing activity against others .

Table of Biological Activities

Compound Activity IC50 (nM)
Azumamide CHDAC Inhibition14
Azumamide EHDAC Inhibition67
This compoundChiral Auxiliary in SynthesisN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butylidene-2-methylpropane-2-sulfinamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between a sulfinyl chloride and an amine precursor. For example, analogous sulfinamide derivatives (e.g., (R,E)-N-((5-bromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide) are synthesized via nucleophilic substitution under inert atmospheres, using solvents like dichloromethane or tetrahydrofuran at 0–25°C . Key parameters include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions.
  • Catalysts : Triethylamine or DMAP (dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfinyl chloride to amine) .

Q. How is the purity and structural integrity of N-butylidene-2-methylpropane-2-sulfinamide confirmed?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., sulfinamide chiral centers). IR spectroscopy verifies S=O stretching (~1050 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for chiral centers .
  • HPLC : Chiral stationary phases (e.g., amylose-based) separate enantiomers with >99% purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of N-butylidene-2-methylpropane-2-sulfinamide in asymmetric catalysis?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group in 2-methylpropane-2-sulfinamide creates a rigid chiral environment, favoring selective nucleophilic additions (e.g., Grignard reagents) to imine intermediates. Computational modeling (DFT) predicts transition-state geometries and enantiomeric excess (ee) .
  • Electronic Effects : Electron-withdrawing sulfinamide groups polarize adjacent bonds, accelerating nucleophilic attacks. Kinetic studies (e.g., Eyring plots) quantify activation energies under varying conditions .
  • Case Study : Adamantane-containing sulfinamides show enhanced stability and selectivity due to rigid backbone conformations .

Q. How can contradictions in reported reaction yields or enantioselectivity be resolved for sulfinamide derivatives?

  • Methodological Answer :

  • Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), temperatures, and catalysts (e.g., Lewis acids like Ti(OiPr)₄) to identify outlier conditions .
  • Data Reproducibility : Cross-validate using independent techniques (e.g., compare NMR ee with chiral HPLC).
  • Controlled Experiments : Replicate studies with purified intermediates to isolate variables (e.g., moisture sensitivity) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of reported discrepancies .

Q. What computational methods predict the stereochemical outcomes of reactions involving N-butylidene-2-methylpropane-2-sulfinamide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to calculate energy barriers and predict ee. Software: Gaussian 16 or ORCA .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
  • Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylidene-2-methylpropane-2-sulfinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.